molecular formula C8H10Br2O2 B195280 Deltamethrinic acid CAS No. 53179-78-5

Deltamethrinic acid

Cat. No.: B195280
CAS No.: 53179-78-5
M. Wt: 297.97 g/mol
InChI Key: MDIQXIJPQWLFSD-NJGYIYPDSA-N
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Mechanism of Action

Target of Action

Deltamethrinic acid, like other pyrethroids, primarily targets the presynaptic sodium channels in the nervous system . These channels play a crucial role in the propagation of nerve impulses, which are essential for the functioning of the nervous system.

Mode of Action

This compound interacts with its targets by opening up the presynaptic sodium channels . This action interferes with the transport between sodium and potassium cations, thereby disrupting the entire nervous system .

Biochemical Pathways

It is known that the compound’s interaction with sodium channels disrupts the normal functioning of the nervous system

Pharmacokinetics

It is known that deltamethrin, the ester of this compound, exhibits dose-dependent absorption . The compound’s bioavailability and its impact on the body can vary depending on the dose and the individual’s physiological state .

Result of Action

The primary result of this compound’s action is the disruption of the nervous system, which can lead to various neurotoxic effects . It is also known to be toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it can cause asthma in some people .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an insecticide can be reduced in the presence of certain environmental contaminants . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

Deltamethrinic acid plays a significant role in biochemical reactions, particularly in the context of insecticide resistance. It interacts with various enzymes and proteins, including the voltage-sensitive sodium channel α-subunit . The nature of these interactions is primarily inhibitory, leading to resistance in certain insect populations .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interacting with specific cellular pathways, particularly those involving sodium channels . This interaction can impact gene expression and cellular metabolism, leading to changes in the overall function and viability of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the voltage-sensitive sodium channel α-subunit . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. In laboratory settings, it has been observed that certain populations of bed bugs have developed resistance to deltamethrin, becoming 264-fold more resistant to 1% deltamethrin compared with an insecticide-susceptible population .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses may result in threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deltamethrinic acid involves the reaction of 2,2-dibromoethenyl with 2,2-dimethylcyclopropanecarboxylic acid . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. The process includes steps such as purification and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Uniqueness of Deltamethrinic Acid: this compound is unique due to its high insecticidal activity and low toxicity to mammals . Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while being relatively safe for non-target organisms .

Properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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